4-(carbamoylamino)-N-ethyl-1,2,5-thiadiazole-3-carboxamide

Matrix metalloproteinase inhibition Thiadiazole SAR Procurement specification

4-(Carbamoylamino)-N-ethyl-1,2,5-thiadiazole-3-carboxamide (CAS 89465-64-5), also catalogued as N-Ethyl-4-ureido-1,2,5-thiadiazole-3-carboxamide or 4-(3-ethylureido)-1,2,5-thiadiazole-3-carboxamide , is a low-molecular-weight (215.23 g/mol) 1,2,5-thiadiazole derivative featuring a ureido group at the C-4 position and an N-ethylcarboxamide at C-3. This compound belongs to a broader class of 3,4-disubstituted thiadiazoles that have been investigated as enzyme inhibitors, most notably against lysosomal acid lipase (LAL) and matrix metalloproteinases (MMPs) including stromelysin-1 and gelatinase-A.

Molecular Formula C6H9N5O2S
Molecular Weight 215.24 g/mol
CAS No. 89465-64-5
Cat. No. B15379965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(carbamoylamino)-N-ethyl-1,2,5-thiadiazole-3-carboxamide
CAS89465-64-5
Molecular FormulaC6H9N5O2S
Molecular Weight215.24 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NSN=C1NC(=O)N
InChIInChI=1S/C6H9N5O2S/c1-2-8-5(12)3-4(9-6(7)13)11-14-10-3/h2H2,1H3,(H,8,12)(H3,7,9,11,13)
InChIKeyFMDGJVGSYMLMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(Carbamoylamino)-N-ethyl-1,2,5-thiadiazole-3-carboxamide (CAS 89465-64-5)


4-(Carbamoylamino)-N-ethyl-1,2,5-thiadiazole-3-carboxamide (CAS 89465-64-5), also catalogued as N-Ethyl-4-ureido-1,2,5-thiadiazole-3-carboxamide or 4-(3-ethylureido)-1,2,5-thiadiazole-3-carboxamide [1], is a low-molecular-weight (215.23 g/mol) 1,2,5-thiadiazole derivative featuring a ureido group at the C-4 position and an N-ethylcarboxamide at C-3 . This compound belongs to a broader class of 3,4-disubstituted thiadiazoles that have been investigated as enzyme inhibitors, most notably against lysosomal acid lipase (LAL) [2] and matrix metalloproteinases (MMPs) including stromelysin-1 and gelatinase-A [3].

Why Generic 1,2,5-Thiadiazoles Cannot Substitute for CAS 89465-64-5


Substitution of 4-(carbamoylamino)-N-ethyl-1,2,5-thiadiazole-3-carboxamide with a generic thiadiazole analog is scientifically unsupported without head-to-head data due to the exquisite sensitivity of biological activity to the C-3 and C-4 substitution pattern. Published structure–activity relationship (SAR) studies on 3,4-disubstituted-1,2,5-thiadiazoles demonstrate that the specific combination of a ureido group at C-4 and an N-ethylcarboxamide at C-3 can confer distinct target selectivity profiles (e.g., MMP-3 versus MMP-2) that are not transferable to carbamate, piperidine, or morpholine analogs [1]. Even regioisomeric variants, such as CAS 89465-63-4 (4-(ethylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide), differ in the position of the ethyl substituent on the ureido nitrogen versus the carboxamide nitrogen, altering hydrogen-bonding capacity and electronic distribution across the thiadiazole ring [2]. Until direct comparative pharmacological data are generated, assuming functional interchangeability constitutes a material risk in both research reproducibility and procurement specification.

Quantitative Differentiation Evidence for CAS 89465-64-5 Versus Closest Analogs


Evidence Gap: Direct Comparator Activity Data Not Publicly Available for This Ureido-Thiadiazole

A systematic search of primary research literature and patents (excluding prohibited vendor databases) did not retrieve a direct head-to-head pharmacological comparison between 4-(carbamoylamino)-N-ethyl-1,2,5-thiadiazole-3-carboxamide (CAS 89465-64-5) and its closest structural analogs, including the regioisomer CAS 89465-63-4 or other 4-ureido-thiadiazole-3-carboxamides [1]. Although computational modeling studies on thiadiazole urea inhibitors have quantified selectivity differences between MMP-3 (stromelysin-1) and MMP-2 (gelatinase-A) at the class level, the specific compound-level IC50, Ki, or selectivity ratio values against these targets are not extractable from the public domain as of the search date [2]. No patent was identified that claims this exact compound with quantitative efficacy data. The compound is offered by commercial suppliers at 97% purity (HPLC), but without lot-specific certificates of analysis that would permit an analytical comparison against an alternative sourcing option . Consequently, the highest-strength evidence tag that can currently be assigned is 'Supporting evidence' at the class level, and procurement decisions should be underpinned by a request-for-proposal (RFP) process that requires vendors to supply head-to-head analytical and biological data where available.

Matrix metalloproteinase inhibition Thiadiazole SAR Procurement specification

Application Scenarios for 4-(Carbamoylamino)-N-ethyl-1,2,5-thiadiazole-3-carboxamide Based on Current Evidence


Scenario 1: MMP Isoform Selectivity Profiling in Academic Medicinal Chemistry

Given the class-level implication that 4-ureido-1,2,5-thiadiazole-3-carboxamides can differentiate between MMP-3 and MMP-2 based on substitution pattern [1], CAS 89465-64-5 is a rational procurement candidate for laboratories conducting SAR-by-catalog expansion of thiadiazole-based MMP inhibitor libraries. However, as direct IC50 data are absent, the compound must be treated as an exploratory probe requiring in-house biochemical profiling. Users should request a certificate of analysis confirming ≥95% purity by HPLC and ¹H NMR identity before committing to cell-based or in vivo follow-up.

Scenario 2: Reference Standard for Analytical Method Development

CAS 89465-64-5, with its defined molecular formula (C₆H₉N₅O₂S), moderate molecular weight (215.23 g/mol), and commercial availability at 97% purity , serves as a viable reference standard for developing HPLC or LC-MS methods aimed at detecting and quantifying ureido-thiadiazole metabolites or degradation products. Its distinct UV chromophore (thiadiazole ring) and predictable fragmentation pattern in mass spectrometry support its use as a system suitability standard. However, procurement should be accompanied by a vendor-supplied impurity profile to ensure comparability across batches.

Scenario 3: Regioisomeric Purity Study Comparing CAS 89465-64-5 and CAS 89465-63-4

This compound and its regioisomer (CAS 89465-63-4) [2] can be sourced together to conduct a controlled study on the impact of ethyl-group placement (ureido N vs. carboxamide N) on physicochemical properties (logP, solubility, crystal packing) and preliminary biochemical activity. Such a study would directly address the current evidence gap and generate the head-to-head differentiation data that this guide cannot yet provide. Procurement specifications should require orthogonal analytical proof (¹H NMR, ¹³C NMR, HRMS) that each batch matches the assigned regioisomer without cross-contamination.

Quote Request

Request a Quote for 4-(carbamoylamino)-N-ethyl-1,2,5-thiadiazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.